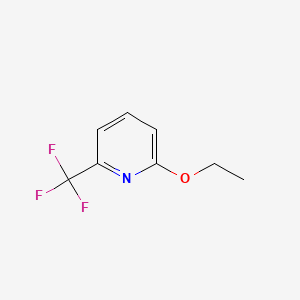

2-Ethoxy-6-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1245563-18-1. It has a molecular weight of 191.15 . It is a liquid at room temperature and is stored in a dry, sealed environment .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Ethoxy-6-(trifluoromethyl)pyridine, are synthesized using two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-6-(trifluoromethyl)pyridine is represented by the linear formula C8H8F3NO . The InChI code for this compound is 1S/C8H8F3NO/c1-2-13-7-5-3-4-6 (12-7)8 (9,10)11/h3-5H,2H2,1H3 .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including 2-Ethoxy-6-(trifluoromethyl)pyridine, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

2-Ethoxy-6-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 191.15 .Applications De Recherche Scientifique

Organic Synthesis Intermediary

“2-Ethoxy-6-(trifluoromethyl)pyridine” serves as an important raw material and intermediate in organic synthesis. Its unique structure makes it valuable for constructing complex organic compounds used in various fields, including agrochemicals, pharmaceuticals, and dyestuff production .

Agrochemical Applications

Compounds with a trifluoromethylpyridine structure, like “2-Ethoxy-6-(trifluoromethyl)pyridine”, are known for their superior pest control properties. They are used in the synthesis of insecticides that offer enhanced effectiveness compared to traditional phenyl-containing insecticides .

Pharmaceutical Industry

In the pharmaceutical industry, derivatives of trifluoromethylpyridine are utilized for their biological activity. For example, they can be part of the synthesis process for drugs that act as calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant in treating conditions like migraines by targeting meningeal blood vessels and dura .

Research and Development

The compound’s unique properties make it a subject of interest in research and development within chemical sciences. It is often used in peer-reviewed studies and technical documents to explore new synthetic pathways or to develop novel materials .

Synthesis of Fluazifop

“2-Ethoxy-6-(trifluoromethyl)pyridine” may also be involved in the synthesis of fluazifop, an herbicide. It can act as a precursor or intermediate in the production process, where controlling the number of chlorine atoms introduced to the pyridine ring is crucial .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Ethoxy-6-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Ethoxy-6-(trifluoromethyl)pyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Ethoxy-6-(trifluoromethyl)pyridine . This reaction conjoins chemically differentiated fragments and results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a liquid at room temperature

Result of Action

The primary result of the action of 2-Ethoxy-6-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of 2-Ethoxy-6-(trifluoromethyl)pyridine is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Propriétés

IUPAC Name |

2-ethoxy-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACREWBZLSNFOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682406 |

Source

|

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-(trifluoromethyl)pyridine | |

CAS RN |

1245563-18-1 |

Source

|

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B566739.png)